molecular formula C17H18N4OS B12191706 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide

Cat. No.: B12191706
M. Wt: 326.4 g/mol
InChI Key: RNONLCNMTLVCIT-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then coupled with a quinoline derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the reaction may involve the use of triethylamine as a base and dichloromethane as a solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also help in identifying the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, methanol.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylquinoline-4-carboxamide is unique due to its specific combination of the thiadiazole and quinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18N4OS

Molecular Weight

326.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C17H18N4OS/c1-10-9-12(11-7-5-6-8-13(11)18-10)14(22)19-16-21-20-15(23-16)17(2,3)4/h5-9H,1-4H3,(H,19,21,22)

InChI Key

RNONLCNMTLVCIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NN=C(S3)C(C)(C)C

Origin of Product

United States

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